(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide (CAS 1216635-36-7) is a chiral tertiary amide with the molecular formula C₁₉H₂₉N₃O and a molecular weight of 315.45 g/mol. Its structure features:
- An (S)-configured amino group at the second carbon of the butyramide backbone.
- A cyclopropyl group attached to the amide nitrogen, which enhances metabolic stability compared to linear alkyl chains.
- A branched 3-methylbutyramide moiety, influencing steric hindrance and solubility .
This compound is listed as discontinued by CymitQuimica but remains available for specialized requests .
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-14(2)18(20)19(23)22(16-8-9-16)17-10-11-21(13-17)12-15-6-4-3-5-7-15/h3-7,14,16-18H,8-13,20H2,1-2H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDWUFLFLULCP-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCN(C2)CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group in the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The cyclopropyl group is then introduced via a cyclopropanation reaction. The final step involves the deprotection of the amino group and the coupling with 3-methyl-butyramide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the cyclopropyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide are highlighted through comparisons with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects :
- The cyclopropyl group in the main compound enhances metabolic stability compared to the isopropyl group in the positional isomer . Cyclopropane’s ring strain and sp² hybridization reduce oxidative metabolism, a common advantage in drug design.
- The benzyl-pyrrolidine moiety is shared with (R)-N-(1-benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide , but the latter’s sulfonamide group may confer different binding affinities, such as targeting enzymes like carbonic anhydrase .
Stereochemical Impact: The enantiomer (S)-2-Amino-N-((R)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide differs only in the configuration at the pyrrolidine nitrogen. Such stereochemical variations can drastically alter receptor interactions, as seen in chiral CNS drugs like levodopa vs. dextrodopa .
Indole derivatives often target serotonin receptors or kinase enzymes .
Research Implications
- Pharmacological Potential: The main compound’s benzyl and cyclopropyl groups align with structural motifs in neurokinin-1 (NK1) receptor antagonists, hinting at possible antiemetic or antidepressant applications.
- Comparative Limitations : The discontinued status of the main compound may reflect challenges in synthesis, stability, or selectivity compared to analogs like sulfonamides or indole-containing amides.
Biological Activity
(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-3-methyl-butyramide, also known as AM97966, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its pharmacodynamics, structure-activity relationships, and relevant case studies.
- Molecular Formula: C19H29N3O
- Molecular Weight: 329.46 g/mol
- CAS Number: 1216635-36-7
The structural characteristics of this compound suggest that it may interact with various biological targets, particularly in the central nervous system (CNS).
Research indicates that this compound may function as a modulator of neurotransmitter systems. Its structure suggests potential interactions with receptors involved in dopaminergic and serotonergic signaling pathways.
Pharmacodynamics
-
Dopamine Receptor Affinity:
- The compound exhibits affinity for dopamine D2 and D3 receptors, which are critical in the treatment of disorders such as schizophrenia and Parkinson's disease.
- In vitro studies show that AM97966 can act as an antagonist at these receptors, potentially mitigating symptoms associated with excessive dopaminergic activity.
-
Serotonin Receptor Interaction:
- Preliminary data suggest that the compound may also influence serotonin receptors, which could contribute to its efficacy in mood disorders.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Binding Affinity | High affinity for D2 and D3 receptors |
| Antagonistic Activity | Inhibition of dopamine-induced signaling |
| Serotonergic Effects | Modulation of serotonin receptor activity |
In Vivo Studies
Case Study:
A recent study investigated the effects of AM97966 on animal models of anxiety and depression. The results demonstrated that administration of the compound significantly reduced anxiety-like behaviors in rodents, suggesting its potential use as an anxiolytic agent.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in determining the biological activity of this compound:
- Pyrrolidine Ring: Critical for receptor binding; modifications can enhance or diminish activity.
- Cyclopropyl Group: Influences lipophilicity and bioavailability, impacting CNS penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
